molecular formula C24H18N4O3 B2370044 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide CAS No. 324063-77-6

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide

Cat. No. B2370044
M. Wt: 410.433
InChI Key: BITWLBSJSBPEBS-COOPMVRXSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H18N4O3. Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data, which are not available in the current search results.


Chemical Reactions Analysis

The specific chemical reactions involving “N’-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide” are not detailed in the available literature. Benzimidazole derivatives are known to participate in various reactions, but the specifics would depend on the exact structure and conditions .

Scientific Research Applications

  • Synthesis of Benzimidazole Derivatives

    • Application : Benzimidazole derivatives are synthesized for their potential biological activities .
    • Method : The preparation involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .
    • Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
  • Cyclodehydrogenation of Benzimidazole Compounds

    • Application : Benzimidazole compounds undergo cyclodehydrogenation to form planarized polycyclic compounds, which are models for the cores of heteroatom-containing discotic materials .
    • Method : The process involves the oxidation of di-and tetra (benzimidazol-2-yl)benzenes .
    • Results : The resulting compounds can be readily reduced back to the original compounds, demonstrating a molecular redox switch .
  • Antitumor Potential of Benzimidazole Compounds

    • Application : Benzimidazole compounds are synthesized and evaluated for their antitumor potential against different cell lines .
    • Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
    • Results : The compounds were evaluated for their potential against different cell lines such as MCF-7 and CaCo-2 .
  • Cyclodehydrogenation of Benzimidazole Compounds

    • Application : Benzimidazole compounds undergo cyclodehydrogenation to form planarized polycyclic compounds, which are models for the cores of heteroatom-containing discotic materials .
    • Method : The process involves the oxidation of di-and tetra (benzimidazol-2-yl)benzenes .
    • Results : The resulting compounds can be readily reduced back to the original compounds, demonstrating a molecular redox switch .
  • Biological Activity of Benzimidazole Derivatives

    • Application : Benzimidazole derivatives are known to exhibit numerous medicinal and pharmacological performances. They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .
    • Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
    • Results : The compounds were evaluated for their potential against different cell lines such as MCF-7 and CaCo-2 .
  • Anti-HIV Activity of Benzimidazole Derivatives

    • Application : N1-substituted 6-chloro-1,3-dihydro-2H-benzimidazol-2-ones and their 2-thione analogues have been evaluated for their anti-HIV activity .
    • Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
    • Results : Benzimidazolone system with 3,5-dimethylphenyl moiety at N-1 position has shown potent antiretroviral activity comparable with the standards against both wild and mutant strains of HIV-1 RT .
  • Cyclodehydrogenation of Benzimidazole Compounds

    • Application : Benzimidazole compounds undergo cyclodehydrogenation to form planarized polycyclic compounds, which are models for the cores of heteroatom-containing discotic materials .
    • Method : The process involves the oxidation of di-and tetra (benzimidazol-2-yl)benzenes .
    • Results : The resulting compounds can be readily reduced back to the original compounds, demonstrating a molecular redox switch .
  • Biological Activity of Benzimidazole Derivatives

    • Application : Benzimidazole derivatives are known to exhibit numerous medicinal and pharmacological performances. They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .
    • Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
    • Results : The compounds were evaluated for their potential against different cell lines such as MCF-7 and CaCo-2 .
  • Anti-HIV Activity of Benzimidazole Derivatives

    • Application : N1-substituted 6-chloro-1,3-dihydro-2H-benzimidazol-2-ones and their 2-thione analogues have been evaluated for their anti-HIV activity .
    • Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
    • Results : Benzimidazolone system with 3,5-dimethylphenyl moiety at N-1 position has shown potent antiretroviral activity comparable with the standards against both wild and mutant strains of HIV-1 RT .

properties

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-30-17-11-12-21-16(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)24(31-21)28-27-23(29)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITWLBSJSBPEBS-COOPMVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=CC=C3)/C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide

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